Methanone, (2-amino-3-methylphenyl)phenyl-
Overview
Description
Methanone, (2-amino-3-methylphenyl)phenyl- is an organic compound with the molecular formula C14H13NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-amino-3-methylphenyl)phenyl- typically involves the reaction of 2-amino-3-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired ketone.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2-amino-3-methylphenyl)phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-amino-3-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methanone, (2-amino-3-methylphenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-amino-3-methylphenyl)phenyl- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar structure but lacks the amino group.
Methanone, (2-methylphenyl)phenyl-: Similar structure but lacks the amino group.
Methanone, [2-(methylamino)phenyl]phenyl-: Contains a methylamino group instead of an amino group.
Uniqueness
Methanone, (2-amino-3-methylphenyl)phenyl- is unique due to the presence of both an amino group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-amino-3-methylphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-9-12(13(10)15)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIBFRRBJHQTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484863 | |
Record name | Methanone, (2-amino-3-methylphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5054-32-0 | |
Record name | Methanone, (2-amino-3-methylphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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